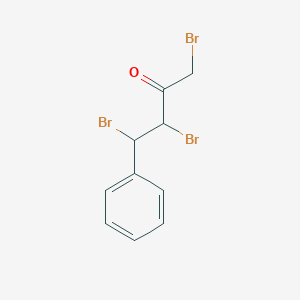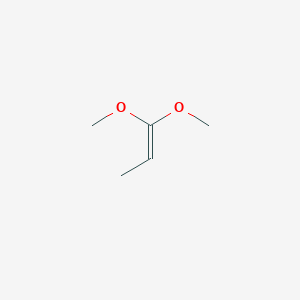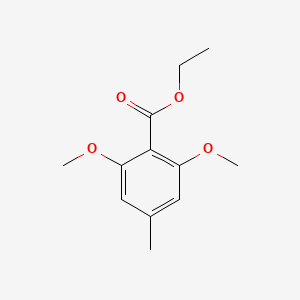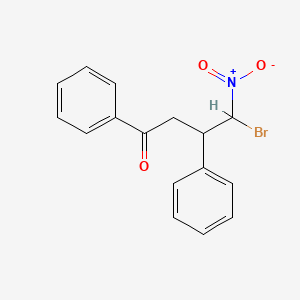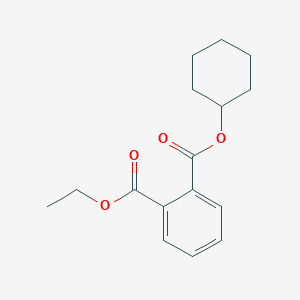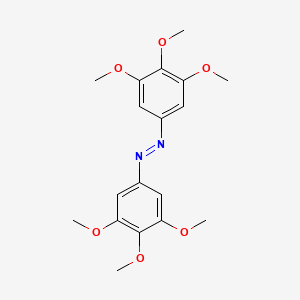
(e)-Bis(3,4,5-trimethoxyphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-Bis(3,4,5-trimethoxyphenyl)diazene is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Bis(3,4,5-trimethoxyphenyl)diazene typically involves the reaction of 3,4,5-trimethoxyaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 3,4,5-trimethoxyaniline under basic conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base, such as sodium hydroxide, to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-Bis(3,4,5-trimethoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under acidic conditions.
Major Products
Reduction: Hydrazine derivatives that may have applications in pharmaceuticals.
Substitution: Various substituted derivatives with modified electronic and steric properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which (e)-Bis(3,4,5-trimethoxyphenyl)diazene exerts its effects is largely dependent on its ability to interact with specific molecular targets. The compound’s diazene linkage and trimethoxyphenyl groups allow it to engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methoxyphenyl)diazene: Similar structure but with methoxy groups at the 4-position.
Bis(3,4-dimethoxyphenyl)diazene: Lacks the methoxy group at the 5-position.
Bis(3,5-dimethoxyphenyl)diazene: Lacks the methoxy group at the 4-position.
Uniqueness
(e)-Bis(3,4,5-trimethoxyphenyl)diazene is unique due to the presence of three methoxy groups on each aromatic ring, which significantly influences its electronic properties and reactivity. This structural feature enhances its potential for various applications, particularly in fields requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
6333-84-2 |
|---|---|
Formule moléculaire |
C18H22N2O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
bis(3,4,5-trimethoxyphenyl)diazene |
InChI |
InChI=1S/C18H22N2O6/c1-21-13-7-11(8-14(22-2)17(13)25-5)19-20-12-9-15(23-3)18(26-6)16(10-12)24-4/h7-10H,1-6H3 |
Clé InChI |
BPDJRRWJNFJNPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)N=NC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


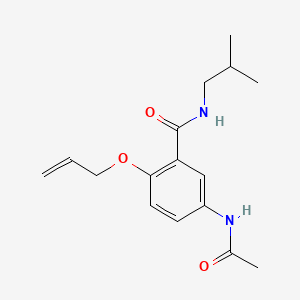


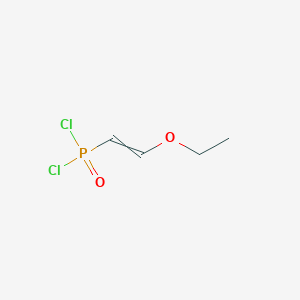
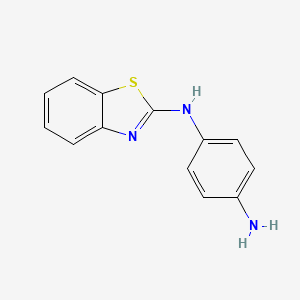
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
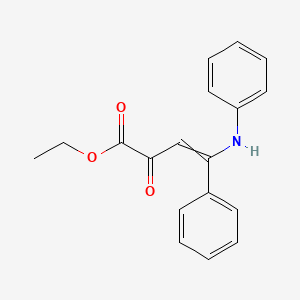
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
